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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B612240 Get Quote

In the landscape of epigenetic drug discovery, the selective inhibition of bromodomains—key

readers of histone acetylation marks—presents a promising therapeutic strategy for a variety of

diseases, including cancer and inflammatory conditions. This guide provides a detailed

comparison of the selectivity of SGC-CBP30, a potent inhibitor of the CREBBP/EP300

bromodomains, against other well-characterized bromodomain inhibitors such as JQ1, I-

BET762, and PFI-1. This objective analysis is supported by experimental data to aid

researchers, scientists, and drug development professionals in making informed decisions for

their research.

Comparative Selectivity Profiles
The selectivity of a bromodomain inhibitor is paramount to its utility as a chemical probe and its

potential as a therapeutic agent. The following table summarizes the quantitative data on the

binding affinity and inhibitory activity of SGC-CBP30 and other key inhibitors across a panel of

bromodomains.
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Inhibitor
Target
Bromodomain

Dissociation
Constant (Kd)

IC50 Citation

SGC-CBP30 CREBBP 21 nM 21 nM [1][2][3]

EP300 38 nM 38 nM [1][2]

BRD4 (BD1) -
40-fold selectivity

over BRD4(1)
[1][2][4]

BRD4 (BD2) -

250-fold

selectivity for

CBP over

BRD4(2)

[2][5]

JQ1 BRD4 (BD1) ~50 nM 77 nM [6]

BRD4 (BD2) ~90 nM 33 nM [6]

CREBBP - >10,000 nM [6]

I-BET762

BET Family

(BRD2, BRD3,

BRD4)

50.5–61.3 nM 32.5–42.5 nM [7][8]

PFI-1 BRD2 - 98 nM [9][10][11]

BRD4 (BD1) 47.4 nM 220 nM [9][10]

BRD4 (BD2) 194.9 nM - [9][10]

CREBBP 49 µM - [12]

Table 1: Comparative binding affinities and inhibitory concentrations of selected bromodomain

inhibitors. Values are compiled from various biochemical and biophysical assays.

Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental

methodologies. Below are detailed protocols for the key assays cited in the comparison.
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AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
This bead-based immunoassay is used to measure the displacement of a biotinylated histone

peptide from a GST-tagged bromodomain protein.

Reagents and Materials: GST-tagged bromodomain protein, biotinylated acetylated histone

peptide, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

Assay Procedure:

Incubate the GST-tagged bromodomain protein with the biotinylated histone peptide in the

presence of varying concentrations of the inhibitor.

Add the Donor and Acceptor beads to the mixture.

In the absence of an inhibitor, the binding of the histone peptide to the bromodomain

brings the Donor and Acceptor beads into close proximity.

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the

Acceptor bead, resulting in light emission at 520-620 nm.

A potent inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the

AlphaScreen signal.

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by

50%, is determined by plotting the signal against the inhibitor concentration.[6][13]

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to a

bromodomain, allowing for the determination of the dissociation constant (Kd).

Instrumentation: An isothermal titration calorimeter.

Sample Preparation: The bromodomain protein is placed in the sample cell, and the inhibitor

is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution

effects.
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Titration: A series of small injections of the inhibitor into the protein solution is performed.

Data Acquisition: The heat released or absorbed during each injection is measured.

Data Analysis: The binding isotherm is generated by plotting the heat change against the

molar ratio of the inhibitor to the protein. Fitting this curve to a binding model yields the Kd,

stoichiometry (n), and enthalpy of binding (ΔH).[1][9][14]

Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, measures the change in the thermal stability of a

protein upon ligand binding.

Reagents and Materials: Purified bromodomain protein, a fluorescent dye (e.g., SYPRO

Orange), and the inhibitor.

Assay Procedure:

The protein is mixed with the dye and varying concentrations of the inhibitor.

The mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as

a function of temperature.

The dye fluoresces when it binds to hydrophobic regions of the protein that are exposed

as the protein unfolds.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is

unfolded, is determined. An increase in Tm in the presence of an inhibitor indicates

stabilization of the protein upon binding, and the magnitude of the shift (ΔTm) can be

correlated with binding affinity.[6][15]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper

understanding of the roles of these inhibitors.
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Caption: CREBBP/EP300 signaling pathway and the inhibitory action of SGC-CBP30.
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Caption: General experimental workflow for assessing bromodomain inhibitor selectivity.
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Conclusion
SGC-CBP30 demonstrates remarkable selectivity for the CREBBP/EP300 bromodomains over

the BET family and other bromodomains.[1][2][4] This high degree of selectivity, as determined

by a variety of robust biochemical and biophysical assays, distinguishes it from pan-BET

inhibitors like JQ1 and I-BET762, and even from other inhibitors like PFI-1 which show some

cross-reactivity. The specific targeting of the CREBBP/EP300 axis by SGC-CBP30 makes it an

invaluable tool for dissecting the specific biological functions of these transcriptional

coactivators in health and disease, and highlights its potential for therapeutic development in

contexts where precise epigenetic modulation is required.[16][17] Researchers are encouraged

to consider these selectivity profiles and experimental methodologies when designing their

studies and interpreting their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal
chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

2. selleckchem.com [selleckchem.com]

3. stemcell.com [stemcell.com]

4. Chemical probes and inhibitors of bromodomains outside the BET family -
MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]

5. selleckchem.com [selleckchem.com]

6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

7. apexbt.com [apexbt.com]

8. ifg-1.com [ifg-1.com]

9. PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains -
PMC [pmc.ncbi.nlm.nih.gov]

10. aacrjournals.org [aacrjournals.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5321501/
https://www.selleckchem.com/products/sgc-cbp30.html
https://pubs.rsc.org/en/content/articlehtml/2016/md/c6md00373g
https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29884215/
https://aacrjournals.org/mcr/article/17/3/720/269819/CREBBP-EP300-Bromodomain-Inhibition-Affects-the
https://www.benchchem.com/product/b612240?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5321501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5321501/
https://www.selleckchem.com/products/sgc-cbp30.html
https://www.stemcell.com/media/files/pis/10000026298-PIS_00.pdf
https://pubs.rsc.org/en/content/articlehtml/2016/md/c6md00373g
https://pubs.rsc.org/en/content/articlehtml/2016/md/c6md00373g
https://www.selleckchem.com/subunits/p300/CBP_Epigenetic-Reader-Domain_selpan.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3010259/
https://www.apexbt.com/i-bet-762.html
https://ifg-1.com/index.php?g=Wap&m=Article&a=detail&id=16054
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673830/
https://aacrjournals.org/cancerres/article/73/11/3336/584303/PFI-1-a-Highly-Selective-Protein-Interaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. apexbt.com [apexbt.com]

12. selleckchem.com [selleckchem.com]

13. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues
and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]

14. tandfonline.com [tandfonline.com]

15. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic
strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

16. CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in
proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

17. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [SGC-CBP30 on Selectivity: A Comparative Analysis
Against Other Bromodomain Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612240#comparing-the-selectivity-of-sgc-cbp30-and-
other-bromodomain-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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